Isoprodian

Description

Historical Trajectory of Research into Isoprodian and its Constituent Compounds.

The research history of this compound is intrinsically linked to the individual histories of its three active components: isoniazid (B1672263), prothionamide, and dapsone (B1669823). Each compound was discovered and developed independently before being studied in combination.

Isoniazid (INH) , or isonicotinic acid hydrazide, was first synthesized in 1912. nih.govbasicmedicalkey.com However, its potent and selective activity against Mycobacterium tuberculosis was not discovered until the early 1950s. basicmedicalkey.comacs.org This discovery was a major breakthrough in the treatment of tuberculosis, a disease previously managed with limited success through rest and sanatoriums. acs.org Early research demonstrated its efficacy against streptomycin-resistant strains and its role in combination therapies to prevent drug resistance. nih.govlshtm.ac.uk The so-called "triple therapy," which included isoniazid, proved highly effective, leading to a paradigm shift in tuberculosis treatment. acs.org

Dapsone (DDS) , or 4,4'-diaminodiphenylsulfone, was synthesized even earlier, in 1908. researchgate.netresearchgate.netnih.gov Initially investigated for its antibacterial properties in the 1930s, its primary recognition came from its effectiveness against leprosy (Hansen's disease). researchgate.netnih.govescholarship.org For decades, dapsone was a cornerstone of leprosy treatment. escholarship.org Research also explored its anti-inflammatory properties, leading to its use in various dermatological conditions. researchgate.netnih.gov The emergence of dapsone resistance in the 1980s prompted the World Health Organization (WHO) to recommend multidrug therapy (MDT), which often included dapsone in combination with other agents. researchgate.net

Prothionamide (PTH) , a thioamide derivative of isonicotinic acid, was developed in the late 1950s as an alternative to ethionamide (B1671405), with the aim of improved tolerability. taylorandfrancis.comresearchgate.net It became a valuable second-line drug in the treatment of tuberculosis, particularly for multidrug-resistant strains (MDR-TB). taylorandfrancis.compatsnap.com Research on prothionamide has often focused on its pharmacokinetics, its role in combination regimens, and mechanisms of resistance. patsnap.comnih.gov

The concept of combining these three compounds into a single formulation, This compound , emerged from the need for effective multidrug regimens to combat mycobacterial diseases, particularly leprosy and tuberculosis. guiderm.comscribd.com Research in the 1970s and 1980s explored the use of this compound, sometimes in conjunction with other drugs like rifampicin (B610482), in clinical settings. guiderm.comcambridge.orgresearchgate.net Studies investigated its efficacy, the potential for synergistic effects, and its role in managing drug resistance. karger.comkarger.com For instance, a study in Malta utilized a combination of rifampicin and this compound in a project that successfully eradicated leprosy from the native population. researchgate.net

| Compound | Year of Synthesis | Year of Antimycobacterial Discovery | Key Initial Research Focus |

| Isoniazid | 1912 nih.govbasicmedicalkey.com | Early 1950s basicmedicalkey.comacs.org | Tuberculosis treatment, combination therapy nih.govacs.orglshtm.ac.uk |

| Dapsone | 1908 researchgate.netresearchgate.netnih.gov | 1937 researchgate.netnih.gov | Leprosy treatment, anti-inflammatory properties researchgate.netresearchgate.netnih.govescholarship.org |

| Prothionamide | Late 1950s taylorandfrancis.comresearchgate.net | Late 1950s taylorandfrancis.com | Second-line tuberculosis treatment, MDR-TB taylorandfrancis.compatsnap.com |

| This compound | N/A | 1970s (as a combination) guiderm.comcambridge.org | Multidrug therapy for leprosy and tuberculosis guiderm.comscribd.comresearchgate.net |

The Composite Nature of this compound: Research Perspectives on Isoniazid, Prothionamide, and Dapsone.

The rationale behind the this compound formulation lies in the complementary mechanisms of action and the potential for synergistic or additive effects of its components against mycobacteria. ontosight.ai

Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. basicmedicalkey.comontosight.ai Its high potency and specificity for mycobacteria have made it a first-line antitubercular agent. nih.govnih.gov

Prothionamide , like isoniazid, is a prodrug that requires activation by the mycobacterial enzyme EthA. patsnap.com Its activated form also interferes with mycolic acid synthesis, albeit through a slightly different pathway than isoniazid. patsnap.com This shared target is significant, as mutations in the activation pathway can sometimes confer cross-resistance between the two drugs. researchgate.net

Dapsone acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in the folic acid synthesis pathway of mycobacteria. researchgate.net This mechanism is distinct from that of isoniazid and prothionamide.

Research into the composite nature of this compound has explored several key aspects:

Synergism and Additive Effects: Studies have investigated whether the combination of these drugs results in an enhanced antimycobacterial effect beyond what would be expected from their individual activities. Some in vitro studies have shown synergistic effects of the combination against Mycobacterium tuberculosis. karger.com One study suggested that the increased activity of the combination may be due to dapsone decreasing the mutation rate for isoniazid resistance and the other components causing damage that increases dapsone's penetration into the bacterial cell. karger.com

Broadening the Spectrum of Activity: The different mechanisms of action of the three compounds provide a multi-pronged attack on the mycobacteria, which can be particularly useful against drug-resistant strains. ontosight.ai

Prevention of Drug Resistance: A cornerstone of combination therapy is to reduce the likelihood of resistant mutants emerging. lshtm.ac.uk If a bacterium develops resistance to one drug, the others in the combination can still be effective.

However, research has also highlighted the complexity of these interactions. For example, one study found no additive effect when isoniazid was added to either dapsone or prothionamide against Mycobacterium leprae. nih.gov Another prospective, randomized, double-blind trial concluded that isoniazid did not increase the hepatotoxicity of a prothionamide-dapsone combination in the treatment of multibacillary leprosy. leprosy-information.org

| Compound | Mechanism of Action | Target |

| Isoniazid | Inhibition of mycolic acid synthesis basicmedicalkey.comontosight.ai | InhA enzyme nih.gov |

| Prothionamide | Inhibition of mycolic acid synthesis patsnap.com | EthA enzyme (for activation) patsnap.com |

| Dapsone | Inhibition of folic acid synthesis researchgate.net | Dihydropteroate synthase (DHPS) researchgate.net |

Overarching Methodological Frameworks Employed in this compound-Related Research.

A variety of methodological frameworks have been utilized to study this compound and its components, ranging from in vitro laboratory studies to clinical trials.

In Vitro Studies: These have been fundamental in elucidating the mechanisms of action and potential for synergistic interactions.

Susceptibility Testing: Methods like the microdilution transfer plate technique have been used to determine the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of the individual drugs and their combination against various mycobacterial strains. karger.com

Mechanism of Action Studies: Research has employed techniques to investigate how the drug combination affects bacterial cell processes, such as ion leakage and mutation rates for drug resistance. karger.com

In Vivo Studies: Animal models, particularly the mouse footpad model for M. leprae, have been crucial for evaluating the efficacy of drug combinations in a living organism before human trials. guiderm.comnih.gov

Clinical Trials: Human studies have been essential for assessing the clinical efficacy and safety of this compound.

Randomized Controlled Trials (RCTs): These have been used to compare this compound-containing regimens with other treatment protocols. For example, a prospective, randomized, double-blind trial was conducted to assess the liver toxicity of an this compound-like combination. leprosy-information.org

Observational Studies: Long-term studies, such as "The Malta Project," have provided valuable data on the real-world effectiveness of this compound in public health programs. researchgate.net A study in India also monitored patient compliance with an this compound formulation. ilsl.br

Analytical Chemistry Methods: The development and validation of analytical techniques have been vital for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring.

Chromatography: High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of isoniazid, prothionamide, and dapsone in biological fluids and pharmaceutical dosage forms. nih.govmdpi.comnih.govencyclopedia.pub Gas chromatography (GC) and ion chromatography have also been employed. mdpi.comunil.ch

Spectrophotometry: UV spectrophotometry is often used as a detection method in conjunction with chromatography to quantify the drug concentrations. nih.gov

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and specificity for analyzing these compounds. nih.govmdpi.com

These diverse research methodologies have collectively contributed to the body of knowledge surrounding this compound, from its basic mechanisms of action to its application in clinical practice.

Structure

2D Structure

Properties

CAS No. |

55015-10-6 |

|---|---|

Molecular Formula |

C27H31N7O3S2 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

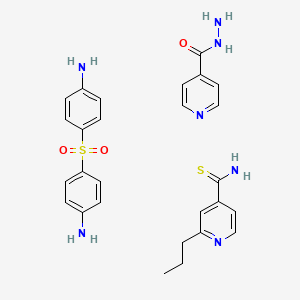

4-(4-aminophenyl)sulfonylaniline;2-propylpyridine-4-carbothioamide;pyridine-4-carbohydrazide |

InChI |

InChI=1S/C12H12N2O2S.C9H12N2S.C6H7N3O/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-2-3-8-6-7(9(10)12)4-5-11-8;7-9-6(10)5-1-3-8-4-2-5/h1-8H,13-14H2;4-6H,2-3H2,1H3,(H2,10,12);1-4H,7H2,(H,9,10) |

InChI Key |

SENHOBARPKUBPX-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=CC(=C1)C(=S)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=CC=C1C(=O)NN |

Canonical SMILES |

CCCC1=NC=CC(=C1)C(=S)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=CC=C1C(=O)NN |

Other CAS No. |

55015-10-6 |

Synonyms |

isoprodian L73A |

Origin of Product |

United States |

Investigational Synthetic Methodologies and Chemical Derivatization Strategies for Isoprodian Components

Advanced Synthetic Routes for Isoprodian's Active Pharmaceutical Ingredients in Research

Modern synthetic chemistry seeks to develop more efficient, environmentally friendly, and novel routes to existing pharmaceutical compounds. Research into the synthesis of isoniazid (B1672263), prothionamide, and dapsone (B1669823) has led to several advanced methodologies beyond traditional approaches.

Recent research has explored novel methods for isoniazid synthesis that offer improvements in reaction time and yield. Ultrasound-assisted synthesis has been successfully used to create a hybrid molecule of isoniazid and pyrazinamide, reducing the reaction time from seven hours to just one hour while achieving a 70% yield. redalyc.orgscielo.org.co Another advanced technique is mechanochemistry, which involves conducting reactions in the solid state by milling. This solvent-free approach has been used to synthesize a series of isonicotinoylhydrazone derivatives from isoniazid and various aldehydes. nih.govmdpi.com These methods represent a move towards more sustainable and efficient chemical manufacturing.

Research into prothionamide synthesis has focused on creating specialized versions for research and improving the purity of the bulk drug. One notable advancement is the total synthesis of deuterated prothionamide. researchgate.net Deuterium-labeled compounds are valuable tools in drug discovery research, providing insights into the metabolic pathways of drugs. researchgate.net Furthermore, detailed studies have been conducted to synthesize and characterize potential impurities that form during the bulk synthesis of prothionamide. derpharmachemica.com This includes the preparation of related substances such as 2,6–dipropylpyridine-4-carbothioamide and 2-propylisonicotinamide, which is critical for ensuring the quality and safety of the active pharmaceutical ingredient. derpharmachemica.com

Innovations in dapsone synthesis have aimed at streamlining the production process. A significant development is the creation of a "one-pot method" for preparing dapsone from 4-Nitrobenzenesulfonyl chloride. google.com This process uses methanol (B129727) as a solvent and a copper acetate (B1210297) catalyst, proceeding without the need for protective inert gases or ligands and achieving a total yield of up to 88%. google.com Another novel approach involves the nanocrystallization of dapsone using a solvent anti-solvent precipitation method. ekb.eg This technique, which uses acetone (B3395972) as the solvent and water as the anti-solvent, produces dapsone nanocrystals with a particle size of approximately 149 nm, which can alter the compound's physical properties. ekb.eg

Design and Synthesis of this compound Analogs and Derivatives for Mechanistic and Pre-clinical Probing

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic properties, overcoming resistance, and probing biological mechanisms. aristo-group.comresearchgate.net Each component of this compound has been a scaffold for extensive derivatization research.

A variety of derivatives have been synthesized from the core structures of Isoniazid, Prothionamide, and Dapsone to explore new therapeutic possibilities. The following table summarizes some of the key derivative classes investigated for each component.

| Core Compound | Derivative/Analog Class | Purpose/Application | References |

| Isoniazid | Isoniazid-Isatin Hybrids | Enhance anti-tuberculosis activity and add antioxidant properties. | bohrium.com |

| Reversed Isoniazids (RINH) | Combine isoniazid with efflux pump inhibitors to combat resistance. | nih.gov | |

| Isoniazid-Adamantane Derivatives | Develop new agents against drug-resistant Mycobacterium tuberculosis. | researchgate.net | |

| Isonicotinoyl Hydrazones | Block metabolic acetylation and create compounds with broad bioactivity. | nih.govcsic.es | |

| Prothionamide | Coumarinyl-Thiazole Derivatives | Create hybrid molecules with enhanced antitubercular activity. | nih.govnih.gov |

| Thioamide Analogs | Investigate structure-activity relationships inspired by second-line TB drugs. | jst.go.jp | |

| Dapsone | Schiff Base Derivatives | Synthesize new compounds for antimicrobial screening. | eurjchem.comresearchgate.netsphinxsai.com |

| Dapsone-Phytochemical Conjugates | Develop agents against dapsone-resistant Mycobacterium leprae. | dntb.gov.uaresearchgate.net | |

| Dapsone-Monoterpene Conjugates | Explore novel chemical space by combining with natural products. | researchgate.net | |

| Dapsone-Based Surfactants | Create novel drug delivery systems. | nih.gov |

Isoniazid has been conjugated with various molecules to create hybrids with potentially improved characteristics. For instance, isatin-tagged isoniazid conjugates have been synthesized to explore enhanced action against Mycobacterium tuberculosis. bohrium.com In a strategy to combat drug resistance, "reversed isoniazids" (RINH) were created by linking isoniazid to efflux pump inhibitor cores. nih.gov Other synthetic efforts include the creation of isoniazid-hydrazone analogues linked to fluorinated sulfonate esters and adamantane (B196018) derivatives for preclinical investigation. researchgate.netacs.org

Prothionamide and its structural relative ethionamide (B1671405) are prodrugs that inhibit mycolic acid synthesis. patsnap.comresearchgate.net Research has focused on creating derivatives that build on this activity. Ethionamide and prothionamide have been used as scaffolds to create coumarinyl-thiazole derivatives, which were then evaluated for antitubercular activity. nih.govnih.gov

Dapsone has also been a versatile platform for derivatization. The condensation of dapsone with various aldehydes has yielded numerous Schiff base derivatives. eurjchem.comresearchgate.net In one study, ten different dapsone imine derivatives were synthesized to evaluate their antioxidant properties. mdpi.com Other novel approaches include the synthesis of dapsone-monoterpene conjugates and the creation of dapsone-based nonionic surfactants designed for use in drug delivery systems. researchgate.netnih.gov

Optimization of Chemical Synthesis Pathways through Computational and High-Throughput Experimental Approaches

Modern drug discovery and development increasingly leverage computational tools and high-throughput experimentation to accelerate the synthesis and optimization of new chemical entities. frontiersin.orgchemrxiv.org These approaches allow researchers to predict molecular properties, guide synthetic strategies, and screen large libraries of compounds efficiently. chemrxiv.orgrsc.org

Computational methods are widely applied to study the components of this compound and their derivatives. The following table highlights the use of these techniques in research.

| Computational Method | Application in Research | Target Compound(s) | References |

| Density Functional Theory (DFT) | Optimize molecular structures, calculate vibrational frequencies, and assess biochemical reactivity/stability. | Isoniazid, Dapsone | bohrium.commdpi.comscielo.br |

| Molecular Docking | Predict the binding orientation of synthesized compounds to their protein targets (e.g., InhA, AmpC enzyme). | Isoniazid, Dapsone | bohrium.comsphinxsai.com |

| Molecular Dynamics (MD) Simulation | Verify biological activities and conformational stability of drug-target complexes before synthesis. | Dapsone | dntb.gov.uaresearchgate.net |

| Computer-Aided Drug Design (CADD) | Evaluate virtual libraries of compounds to guide synthesis of promising candidates. | Dapsone | sphinxsai.com |

For isoniazid, Density Functional Theory (DFT) has been used to model the structure of a silver-isoniazid complex, confirming its coordination mode. scielo.br DFT was also employed to assess the biochemical stability of newly synthesized isatin-isoniazid hybrids, while molecular docking was used to study their interaction with the enoyl-ACP reductase enzyme. bohrium.com

Research on dapsone derivatives has also been heavily supported by computational work. The synthesis of dapsone-phytochemical conjugates was preceded by verification of their potential biological activities using computational chemistry and quantum mechanics through molecular dynamics simulations. dntb.gov.uaresearchgate.net This computer-aided synthesis approach helps to reduce the time and resources required for in vitro and in vivo testing by prioritizing the most promising candidates. researchgate.net Similarly, DFT calculations were used to analyze the structural and electronic properties of dapsone imine derivatives to better understand their antioxidant activity. mdpi.com

High-throughput and accelerated synthesis techniques are also being applied. Microwave-assisted synthesis, for example, has been utilized to produce pyrazinoic acid–isoniazid conjugates in high yield and purity, demonstrating a faster and more efficient protocol compared to traditional methods. rsc.org These advanced experimental and computational strategies are integral to the modern process of optimizing chemical synthesis pathways for pharmaceutical research.

Molecular and Biochemical Mechanisms of Action Investigations

Isoniazid (B1672263): Research into Biochemical Inhibition and Intracellular Interactions.

Isoniazid (INH) is a prodrug that requires activation by a mycobacterial enzyme to become effective wikipedia.orgnih.govekb.egpatsnap.com. Its primary target is the synthesis of mycolic acids, crucial components of the mycobacterial cell wall wikipedia.orgnih.govpatsnap.com.

Molecular Pathways of Mycolic Acid Biosynthesis Inhibition.

Activated Isoniazid inhibits the enzyme enoyl-acyl carrier protein reductase (InhA), which is part of the fatty acid synthase II (FAS-II) system wikipedia.orgpatsnap.com. This system is essential for the elongation of fatty acids required for mycolic acid synthesis wikipedia.orgpatsnap.com. The inhibition of InhA by the activated form of Isoniazid disrupts the production of mycolic acids, leading to a weakened cell wall and ultimately bacterial cell death, particularly in actively dividing mycobacteria wikipedia.orgpatsnap.com. The activated form of Isoniazid, an isonicotinoyl radical, forms an adduct with NAD+, and this complex binds tightly to InhA, blocking its function wikipedia.orgfrontiersin.orgfrontiersin.org.

Modulation of Nucleic Acid and Lipid Biosynthetic Enzymes.

While the primary and most well-established mechanism of Isoniazid involves the inhibition of mycolic acid synthesis, early reports also proposed that Isoniazid might affect other pathways, including DNA and lipid biosynthesis, and alter NAD metabolism frontiersin.org. The isonicotinoyl radical, generated by KatG activation, interacts with NAD+ to form an adduct that inhibits InhA wikipedia.orgfrontiersin.orgfrontiersin.org. This interaction directly impacts lipid biosynthesis (mycolic acids) wikipedia.orgpatsnap.com. Although some early studies suggested effects on nucleic acid synthesis, the direct molecular mechanisms for such modulation are not as clearly defined or universally accepted as the mycolic acid pathway inhibition.

Prothionamide: Mechanistic Research on Mycobacterial Cell Wall Synthesis Perturbations.

Prothionamide (PTH) is a thioamide antibiotic used in the treatment of tuberculosis and leprosy wikipedia.orgmcmaster.ca. Similar to Isoniazid, Prothionamide is a prodrug that requires activation within the mycobacterial cell patsnap.compatsnap.comresearchgate.net. The activation is primarily carried out by the flavin monooxygenase enzyme EthA patsnap.compatsnap.comresearchgate.net. Once activated, Prothionamide targets the enzyme InhA, the same enzyme inhibited by Isoniazid patsnap.compatsnap.comresearchgate.net. By inhibiting InhA, activated Prothionamide disrupts the synthesis of mycolic acids, thereby compromising the integrity of the mycobacterial cell wall mcmaster.capatsnap.compatsnap.comresearchgate.net. This disruption makes the bacteria more vulnerable patsnap.compatsnap.com.

Dapsone (B1669823): Investigations into Specific Biochemical Pathways and Molecular Target Identification.

Dapsone is a sulfone drug that primarily acts as an antibacterial agent by inhibiting the synthesis of folic acid in susceptible organisms, including Mycobacterium leprae internationaltextbookofleprosy.orgwikipedia.orgdrugbank.comnih.govnih.govpatsnap.comiarc.frresearchgate.net. Dapsone's mechanism involves competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway internationaltextbookofleprosy.orgwikipedia.orgdrugbank.comnih.govnih.govpatsnap.comiarc.frresearchgate.net. By inhibiting DHPS, Dapsone blocks the condensation of PABA with 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate, thus preventing the formation of 7,8-dihydropteroate, a precursor to tetrahydrofolate internationaltextbookofleprosy.orgnih.gov. The inability to synthesize folate leads to a depletion of essential precursors for nucleic acid biosynthesis, such as adenosine, guanosine, and thymidine (B127349) pools internationaltextbookofleprosy.orgnih.gov. This ultimately impairs bacterial replication and growth patsnap.com. In M. leprae, FolP1 is identified as the target DHPS enzyme researchgate.netmicrobiologyresearch.org.

Dapsone's antibacterial activity is considered bacteriostatic against Mycobacterium leprae at therapeutic concentrations nih.govresearchgate.net. While its primary antibacterial mechanism is well-defined, Dapsone also exhibits anti-inflammatory properties through mechanisms unrelated to its antibacterial action, such as inhibiting neutrophil activity and the myeloperoxidase-H2O2-halide-mediated cytotoxic system wikipedia.orgdrugbank.comnih.govpatsnap.com. However, the focus here remains on its antibacterial biochemical targets.

Synergistic and Antagonistic Interactions at the Molecular Level within Isoprodian Multidrug Regimens.

The use of multiple drugs in regimens like this compound is often aimed at achieving synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects, and at minimizing the development of drug resistance.

Isoniazid and Prothionamide share a common molecular target, InhA, involved in mycolic acid synthesis patsnap.compatsnap.comresearchgate.net. This shared target could potentially lead to complex interactions, including synergy or antagonism, depending on factors such as drug concentrations, activation rates, and the specific mycobacterial strain. Research indicates that Ethionamide (B1671405) (a close analog of Prothionamide) may increase the levels of other anti-tuberculosis drugs like Isoniazid, potentially potentiating their effect researchgate.net. The commonalities in their mechanisms of action and observed cross-resistance between Ethionamide/Prothionamide and Isoniazid suggest potential for complex interactions related to their impact on NAD metabolism and InhA inhibition frontiersin.org.

Dapsone's mechanism of inhibiting folate synthesis is distinct from the mycolic acid synthesis inhibition by Isoniazid and Prothionamide wikipedia.orgpatsnap.compatsnap.compatsnap.cominternationaltextbookofleprosy.orgpatsnap.com. This difference in targets provides a basis for potential synergy, as the drugs attack different essential pathways simultaneously, making it more difficult for bacteria to develop resistance to the combination. While specific detailed research findings on the synergistic or antagonistic molecular interactions specifically within the this compound combination (Isoniazid, Prothionamide, and Dapsone) at the molecular level were not extensively detailed in the provided search results, the principles of their individual mechanisms targeting distinct pathways (cell wall synthesis and folate synthesis) support the rationale for their use in combination therapy to enhance efficacy and prevent resistance development. Studies on Dapsone in combination with Pyrimethamine (another folate synthesis inhibitor) have shown enhanced activity against Mycobacterium avium complex, illustrating the principle of combining drugs targeting related pathways microbiologyresearch.org.

Further research is needed to fully elucidate the intricate molecular interactions, including potential synergistic or antagonistic effects, when Isoniazid, Prothionamide, and Dapsone are used together in a multidrug regimen like this compound.

Research into Molecular Resistance Mechanisms in Experimental Organisms.

Research into the molecular mechanisms by which organisms develop resistance to the compound known commercially as this compound, which is identified in some contexts as a trade name for isoniazid (INH) inchem.org, has primarily focused on its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Experimental studies utilizing various model systems, including in vitro selection and analysis of clinical isolates, have shed light on the genetic alterations underpinning resistance.

A primary mechanism of resistance to isoniazid in M. tuberculosis involves mutations in the katG gene, which encodes a catalase-peroxidase enzyme responsible for activating the prodrug isoniazid into its active form researchgate.netnih.gov. The most frequently observed mutation in resistant clinical isolates used in research is a substitution at codon 315, particularly S315T or S315N nih.govmedrxiv.orgwho.intnih.gov. This mutation impairs the activation of isoniazid while often retaining some level of catalase activity, which is crucial for combating oxidative stress nih.gov. Studies on clinical isolates have shown katG mutations to be present in a significant proportion of isoniazid-resistant strains, with the S315T mutation being particularly prevalent researchgate.netnih.gov.

Another important mechanism involves mutations in the promoter region of the inhA gene or the inhA gene itself researchgate.netmedrxiv.org. The inhA gene encodes an enoyl-ACP reductase, a target of the activated form of isoniazid. Mutations in the promoter region, such as fabG1-15C>T, can lead to the overexpression of the InhA protein, effectively titrating the active drug and conferring resistance medrxiv.orgfrontiersin.orgnih.gov. Mutations within the inhA coding sequence can also directly alter the drug binding site researchgate.net.

Other genes implicated in isoniazid resistance in M. tuberculosis through experimental investigations and analysis of resistant strains include ahpC, kasA, ndh, and mshA medrxiv.orgnih.govilsl.brcrownbio.com. Mutations in the promoter region of ahpC, which encodes an alkyl hydroperoxidase reductase, are thought to play a compensatory role, particularly in strains with katG mutations nih.govilsl.br. Mutations in ndh, encoding a type II NADH dehydrogenase, and mshA, involved in mycothiol (B1677580) biosynthesis, have also been linked to reduced susceptibility to isoniazid and related compounds like ethionamide in experimental settings researchgate.netilsl.br.

In vitro modeling studies using susceptible M. tuberculosis strains, such as H37Rv, have demonstrated the stepwise acquisition of resistance. Exposure to increasing concentrations of isoniazid can select for mutations, with promoter mutations in inhA (e.g., fabG1-15C>T) often appearing at lower drug concentrations, followed by the emergence of katG mutations (e.g., S315N) under higher selective pressure frontiersin.orgnih.gov.

The following table summarizes some of the key genetic loci and specific mutations associated with resistance to the compound known as isoniazid (this compound) in Mycobacterium tuberculosis, based on research in experimental organisms and analysis of clinical isolates used in these studies:

| Gene/Region | Type of Alteration | Common Mutations/Examples | Associated Mechanism | Prevalence in Resistant Isolates (approximate) | Experimental Evidence |

| katG | Point mutation, deletion | S315T, S315N | Impaired prodrug activation | 42-58% (S315T ~40%) researchgate.netnih.gov | In vitro selection, analysis of resistant strains nih.govwho.intfrontiersin.orgnih.gov |

| inhA promoter | Point mutation | fabG1-15C>T | Overexpression of InhA (target protein) | ~43.2% (in one study of related resistance) crownbio.com | In vitro selection, genetic studies medrxiv.orgfrontiersin.orgnih.gov |

| inhA gene | Point mutation | Various | Alteration of target protein (enoyl-ACP reductase) | ~16.2% (in one study of related resistance) crownbio.com | Genetic studies researchgate.netmedrxiv.org |

| ahpC promoter | Point mutation | Various | Compensatory mechanism for loss of KatG activity | ~10% nih.gov | Analysis of resistant strains nih.govilsl.br |

| ndh | Mutation | Various | Affects NADH dehydrogenase, impacts drug activation/target | Less frequent | Mutational studies in M. smegmatis and M. bovis BCG researchgate.net |

| mshA | Mutation | Various | Affects mycothiol biosynthesis | Less frequent | Mutational studies in M. smegmatis and M. bovis BCG, analysis of clinical isolates ilsl.brcrownbio.com |

In experimental Escherichia coli models, while not directly focused on this compound/isoniazid resistance in the provided search results, studies on general antimicrobial resistance mechanisms such as efflux pumps and target modifications using techniques like laboratory evolution and gene knockout libraries have been conducted inchem.orgfrontiersin.org. These models serve as valuable tools for understanding broader principles of resistance development in bacteria.

Research involving M. lufu has also been mentioned in the context of evaluating drug combinations including "this compound" for leprosy, suggesting its use as an experimental model organism, although specific molecular resistance mechanisms of this compound in this organism were not detailed in the available information ilsl.br.

These investigations highlight the complex genetic basis of resistance to isoniazid (this compound) in experimental organisms, primarily M. tuberculosis, involving mutations that affect drug activation, target modification, and potentially compensatory pathways.

Pre Clinical Research Models and Methodologies

In Vitro Research Models for Investigating Isoprodian's Constituent Components

The investigation of this compound's constituent components—isoniazid (B1672263), dapsone (B1669823), and prothionamide—relies on a variety of in vitro models to elucidate their mechanisms of action and interaction with biological systems. These models range from simple cell-free systems to complex three-dimensional cell cultures.

Cell-Free Biochemical Assay Systems for Enzyme Kinetics

Cell-free biochemical assays are fundamental in studying the enzyme kinetics of this compound's components. studysmarter.co.ukthermofisher.com These systems allow for the detailed examination of enzyme-substrate and enzyme-inhibitor interactions in a controlled environment, free from the complexities of cellular processes. arvysproteins.comresearchgate.net

Key applications of cell-free assays in the study of this compound's constituents include:

Determination of Kinetic Parameters: These assays are used to determine crucial kinetic constants such as Km (Michaelis constant) and Vmax (maximum reaction velocity), which describe the affinity of an enzyme for its substrate and the maximum rate of the reaction, respectively. arvysproteins.com

Inhibitor Characterization: They are instrumental in characterizing the inhibitory mechanisms of compounds. For instance, the isoniazid-NAD adduct has been identified as a slow, tight-binding inhibitor of the Mycobacterium tuberculosis enoyl reductase (InhA). pnas.org Kinetic assays following the oxidation of NADH to NAD+ are employed to monitor InhA activity and inhibition. pnas.org

Activation Studies: Cell-free systems can also reveal mechanisms of enzyme activation. For example, dapsone has been shown to activate CYP2C9-catalyzed oxidation of certain nonsteroidal anti-inflammatory drugs. nih.gov Enzyme kinetic studies with recombinant CYP2C9 demonstrated that dapsone reduced the Km for flurbiprofen (B1673479) 4'-hydroxylation without significantly affecting the Vmax. nih.gov

Hydrolase Activity: The hydrolyzing activity of enzymes on hydrazide compounds like isoniazid can be quantified. A colorimetric method monitoring the formation of hydrazine (B178648) and ammonia (B1221849) is used to determine the Vmax and Km values of hydrazidases. nih.gov

Biochemical buffers are essential in these assays to maintain a stable pH and ionic strength, ensuring optimal enzyme function and the reliability of kinetic data. patsnap.com

Comparative Analysis using Diverse Mycobacterial Strain Panels

To understand the spectrum of activity and mechanisms of resistance of this compound's components, researchers utilize panels of diverse mycobacterial strains. This comparative approach is crucial for evaluating efficacy against both drug-susceptible and drug-resistant isolates.

Isoniazid: Comparative studies have shown that the sensitivity of different mycobacterial species to isoniazid is related to the enzymatic activation of the drug by the catalase-peroxidase enzyme, KatG. asm.org Biophysical and biochemical analyses of KatG proteins from various mycobacteria, including M. bovis and nontuberculous mycobacteria (NTM), have revealed differences in their affinity for isoniazid and their capacity to convert it into its active form. asm.org Strains with KatG mutations often exhibit high-level resistance. pnas.org

Prothionamide/Ethionamide (B1671405): The activity of prothionamide and its close analog ethionamide is dependent on activation by the monooxygenase EthA. researchgate.netmdpi.com Mutations in the ethA gene are a common cause of resistance. researchgate.net However, studies have shown that other monooxygenases, like MymA, can also activate these drugs, which may explain why some strains with ethA mutations remain susceptible. mdpi.com Comparative analyses of clinical isolates have revealed inconsistencies between different susceptibility testing methods for ethionamide, highlighting the complexity of resistance mechanisms. mdpi.com

Dapsone: The comparative genomics of different Mycobacterium leprae strains have been used to study dapsone resistance. core.ac.uk

The use of diverse strain panels, including clinical isolates with well-characterized resistance mutations, is essential for a comprehensive understanding of the activity profile of these antitubercular agents. mdpi.comfrontiersin.org

| Component | Activating Enzyme | Common Resistance Mechanism | Key Research Findings from Strain Comparisons |

|---|---|---|---|

| Isoniazid | KatG (catalase-peroxidase) | Mutations in katG gene (e.g., S315T) | Sensitivity varies across mycobacterial species due to differences in KatG's affinity and enzymatic capacity for isoniazid activation. asm.org |

| Prothionamide | EthA (monooxygenase) | Mutations in ethA gene | Other monooxygenases like MymA can also activate the drug, leading to susceptibility even in some ethA mutants. mdpi.com |

| Dapsone | Not applicable (direct-acting) | Mutations in folP1 gene | Genomic comparisons of M. leprae strains help identify mutations associated with dapsone resistance. core.ac.uk |

Organoid and 3D Cell Culture Models for Molecular Research

Moving beyond traditional two-dimensional (2D) cell cultures, organoid and three-dimensional (3D) models are increasingly being employed to study the molecular aspects of diseases and drug responses in a more physiologically relevant context. uu.nlresearchgate.net These advanced in vitro systems better replicate the complex cell-cell and cell-matrix interactions of native tissues. nih.govresearchgate.net

Advantages of 3D Models: 3D cultures, including spheroids and organoids, provide a bridge between simplistic in vitro assays and complex in vivo models. researchgate.net They can recreate key aspects of the tissue microenvironment, such as oxygen and nutrient gradients, which are often absent in 2D cultures. mdpi.com

Applications in Disease Modeling: Patient-derived organoids are being developed for various diseases, including cancer and infectious diseases, to study pathogenesis and screen for therapeutic efficacy. nih.govuni.lunih.govnih.gov For instance, lung organoid models can be used to study the formation of granulomas, a hallmark of tuberculosis, providing insights into host-pathogen interactions. mdpi.com

Drug Efficacy and Toxicity Screening: Organoid models are valuable for assessing drug penetration, efficacy, and toxicity in a setting that more closely mimics human tissue. researchgate.netnih.govnih.gov Kidney organoids, for example, have shown potential for high-throughput nephrotoxicity screening. researchgate.net This is particularly relevant for drugs that may have off-target effects. While specific studies on this compound's components using organoids are emerging, these models hold significant promise for future research into their molecular mechanisms and for personalized medicine approaches. ulisboa.ptmdpi.com

In Vivo Pre-clinical Animal Models in Mechanistic Research

In vivo animal models are indispensable for studying the complex interplay between a drug, the host, and the pathogen in a living organism. frontiersin.orgnih.gov Various animal models are utilized to investigate the mechanistic aspects of this compound's constituent compounds.

Murine Models for Mycobacterial Infection and Biochemical Studies

Murine (mouse) models are the most widely used animal models in tuberculosis research due to their well-characterized genetics and immune systems, which share similarities with humans. mdpi.com

Efficacy and Pharmacokinetics: Mice are used to evaluate the bactericidal and sterilizing activity of antitubercular drugs. oup.complos.org For example, studies have compared the efficacy of aerosolized isoniazid to oral administration, showing that aerosol delivery can lead to complete recovery in experimental tuberculosis infections. mdpi.com Pharmacokinetic studies in mice measure drug concentrations in blood serum and organs over time to understand absorption, distribution, metabolism, and excretion. plos.orgmdpi.com

Modeling Different Disease States: Murine models can be adapted to represent different stages of tuberculosis infection. Acute infection models are used to assess early bactericidal activity, while chronic or persistence models, like the Cornell model, are used to evaluate the sterilizing efficacy of drugs against dormant or slow-replicating bacilli. oup.comfrontiersin.org The hollow fiber model is another in vivo system used to study drug activity against dormant M. tuberculosis. oup.com

Host-Pathogen Interactions: These models are crucial for studying the host immune response to infection and the influence of drug treatment. mdpi.com Histopathological analysis of organs like the lungs and spleen reveals the extent of inflammation and granuloma formation. plos.orgmdpi.com

Drug Resistance Studies: Murine models are used to investigate the efficacy of drugs against resistant strains and to test new combination therapies. researchgate.net For example, a small molecule, SMARt751, was shown to boost the efficacy of ethionamide in mouse models of both acute and chronic TB, including against ethionamide-resistant strains. researchgate.net

| Component | Murine Model Application | Key Findings |

|---|---|---|

| Isoniazid | Efficacy against acute and chronic infection | Potent bactericidal activity against actively replicating M. tuberculosis, but limited activity against dormant bacilli. oup.com Aerosol delivery shows high efficacy. mdpi.com |

| Prothionamide | Efficacy in combination therapy and against resistant strains | Efficacy can be boosted by compounds that stimulate its activation, even in resistant strains. researchgate.net |

| Dapsone | Neuroprotective effects in non-mycobacterial models | Demonstrates neuroprotection in animal models of neurodegenerative conditions, suggesting blood-brain barrier penetration. researchgate.net |

Non-Mammalian Models (e.g., Zebrafish) in Early-Stage Mechanistic Research

The zebrafish (Danio rerio) has emerged as a powerful and cost-effective vertebrate model for early-stage drug discovery and mechanistic studies, offering several advantages for high-throughput screening. frontiersin.orgzeclinics.com

Genetic Homology and Transparency: Zebrafish share significant genetic homology with humans (around 70%), and their embryos are transparent, allowing for real-time, non-invasive imaging of developing organs and disease processes. nih.govbiorxiv.orgbiorxiv.org

Tuberculosis Research: Zebrafish larvae are used as a model for tuberculosis by infecting them with Mycobacterium marinum, a natural pathogen of fish that causes a disease with similarities to human TB, including the formation of granuloma-like structures. researchgate.netuniversiteitleiden.nl This model allows for the quantification of bacterial burden and the evaluation of drug efficacy through automated fluorescence imaging analysis. researchgate.netuniversiteitleiden.nl

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Despite the challenge of administering drugs by immersion in water, methods have been developed to quantify the internal drug exposure in zebrafish larvae. researchgate.netuniversiteitleiden.nl PK/PD modeling in zebrafish has been used to translate the exposure-response relationship of isoniazid to humans, demonstrating the model's potential in translational pharmacology. researchgate.netuniversiteitleiden.nl

Mechanistic Studies: The zebrafish model is used to investigate the molecular mechanisms of drug action and toxicity. For instance, studies have used zebrafish to explore isoniazid-induced hepatotoxicity, identifying the involvement of reactive oxygen species (ROS), endoplasmic reticulum stress, and apoptosis. frontiersin.orgzfin.org Other studies have shown that isoniazid has anti-inflammatory properties in zebrafish inflammation models. nih.gov

Screening for Other Indications: Zebrafish models have also been used to screen for the efficacy of compounds like dapsone in other contexts, such as models for Lyme disease and epilepsy. biorxiv.orgeneuro.org A model for G6PD deficiency has also been established in zebrafish. researchgate.net

The zebrafish model provides a valuable tool for rapid, large-scale screening and initial mechanistic investigation of drug candidates before moving to more complex and costly mammalian models. frontiersin.orgoaepublish.comnih.gov

Development and Characterization of Advanced Pre-clinical Models

The pre-clinical evaluation of antimycobacterial agents such as this compound, a combination therapeutic, has historically relied on a variety of in vivo and in vitro models designed to replicate aspects of human diseases like leprosy and tuberculosis. karger.comilsl.br The difficulty in culturing certain mycobacteria, particularly Mycobacterium leprae, has necessitated the development of surrogate and animal models to screen new therapeutic compounds and combinations. ilsl.br

Key pre-clinical models utilized in research relevant to this compound and its components include animal models that support the growth of pathogenic mycobacteria and surrogate microbiological systems. The mouse footpad model is a cornerstone of leprosy research, providing a sensitive and precise method for measuring the efficacy of drugs against M. leprae. guiderm.com This model is crucial for determining the bactericidal or bacteriostatic properties of drugs, monitoring drug trials, and detecting the emergence of drug-resistant strains. medbox.org An advancement on this is the nude (athymic) mouse model, which is deficient in T-cells and thus highly susceptible to M. leprae infection, allowing for the detection of very small numbers of viable bacilli. medbox.org For in vitro screening, which allows for direct assessment of a drug's interaction with the microorganism without pharmacokinetic influences, researchers have used surrogate mycobacteria as substitutes for organisms that are difficult to culture, like M. leprae. ilsl.brwho.int Animal models such as hedgehogs have also been explored in leprosy research, though the mouse models remain more prominent. scispace.com

The table below characterizes the primary pre-clinical models used in the evaluation of antimycobacterial therapies.

| Model Type | Specific Model | Key Characteristics | Application in Research | Citations |

| In Vivo | Mouse Footpad Model | Supports limited, localized multiplication of M. leprae. Allows for quantitative assessment of bacterial viability and growth over time. | Screening drug efficacy, determining minimum inhibitory concentrations, detecting drug resistance. | guiderm.commedbox.org |

| In Vivo | Nude (Athymic) Mouse Model | T-cell deficient, leading to systemic and heavy infection with M. leprae. Highly sensitive for detecting low numbers of viable bacilli. | Pathogenesis studies, advanced drug efficacy screening, detecting minimal residual disease. | medbox.org |

| In Vitro | Surrogate Mycobacteria | Use of related, culturable mycobacterial species (e.g., Mycobacterium marinum) in place of non-culturable ones (M. leprae). | High-throughput screening of new compounds, studying mechanisms of action without host influence. | ilsl.brwho.int |

Research Methodologies for Assessing Molecular Interactions in Pre-clinical Systems

Understanding the synergistic antimycobacterial activity of this compound (a combination of isoniazid, prothionamide, and dapsone) requires a suite of research methodologies aimed at elucidating its molecular interactions and mechanisms of action. karger.com Research has focused on how the combination achieves an effect greater than its individual components. karger.comilsl.br

One key area of investigation is the combination's effect on mycobacterial genetics and cell integrity. karger.com The simplified fluctuation test has been used as a methodology to assess whether the components of this compound can act as antimutagenic agents, specifically by testing for a decrease in the mutation rate towards isoniazid resistance. karger.com To probe for drug-induced damage to the bacterial cell surface, researchers have employed techniques such as monitoring phage proliferation and measuring the leakage of key ions like K+, Na+, or Ca++ from the bacterial cells. karger.com Evidence of such leakage can indicate membrane damage, which may enhance the penetration of the constituent drugs into the mycobacterium. karger.com

The table below summarizes the research methodologies used to assess the molecular and cellular interactions of this compound and its components.

| Methodology Category | Specific Technique | Purpose | Findings/Application | Citations |

| Genetic Analysis | Simplified Fluctuation Test | To determine the effect of drug components on the rate of mutation towards resistance. | Investigated dapsone's potential to decrease the mutation rate for isoniazid resistance. | karger.com |

| Cellular Integrity Assays | Ion Leakage Measurement | To detect drug-induced damage to the mycobacterial cell membrane by measuring efflux of K+, Na+, Ca++. | Showed that the combination of isoniazid and prothionamide could induce ion leakage, suggesting membrane damage. | karger.com |

| Cellular Integrity Assays | Phage Proliferation Analysis | To trace possible drug-induced surface changes in mycobacteria. | Used to infer changes in cell surface permeability at sub-MIC drug concentrations. | karger.com |

| Biochemical & Molecular Assays | Enzyme Inhibition Studies | To identify the specific molecular targets of a drug. | Confirmed that activated isoniazid targets enzymes like InhA and KasA in the mycolic acid synthesis pathway. | nih.gov |

| Computational Modeling | COSMO-RS & Machine Learning | To predict physicochemical properties like solubility based on intermolecular interactions. | Used to model dapsone's solubility by correlating it with calculated solute-solvent affinities. | mdpi.com |

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Structure-Activity Relationships for Isoprodian Components and Their Analogs

The structure-activity relationship (SAR) describes how the chemical structure of a compound influences its biological activity. wikipedia.org Analysis of SAR is fundamental to medicinal chemistry, allowing for the strategic modification of a molecule to enhance its efficacy or alter its properties. wikipedia.org For the components of this compound, particularly the well-studied isoniazid (B1672263), SAR studies have provided a clear roadmap of the chemical features essential for antimycobacterial action.

Research into a systematic series of isoniazid (INH) analogs has revealed stringent structural requirements for its activity against Mycobacterium tuberculosis. nih.gov Key findings from these SAR studies indicate that:

The Pyridine (B92270) Nitrogen: The nitrogen atom within the pyridine ring is critical. Its deletion or isomerization to other positions within the ring leads to a loss of antitubercular activity. nih.gov

The Hydrazide Moiety: The hydrazide group (-CONHNH2) is equally vital. Modifications to this functional group typically abolish the compound's effectiveness. nih.gov

Ring Substitutions: Substitution on the pyridine ring is generally not well-tolerated. While substitution at the 2-position can be permitted (e.g., 2-methyl-INH retains activity), modifications at the 3-position are detrimental. nih.gov

Ring Isosteres: Replacing the pyridine ring with other isosteric heterocyclic rings also results in inactive compounds. nih.gov

These findings underscore a highly specific interaction between isoniazid and its biological target, where the precise arrangement of the pyridine ring and the hydrazide moiety is paramount for its mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by creating mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgfrontiersin.org This approach uses computed molecular descriptors (representing physicochemical properties like electronic, steric, and hydrophobic features) to predict the activity of novel compounds, thereby accelerating the drug discovery process. frontiersin.orgresearchgate.net

For agents related to this compound's components, QSAR has been employed to design and predict the efficacy of new antitubercular drugs. For instance, machine learning-based QSAR models have been developed for isoniazid and its derivatives. researchgate.net These models, trained on datasets of compounds with known activities, can predict the inhibitory potential of new, untested analogs with a reasonable degree of accuracy. researchgate.net The process involves collecting chemogenomics data, calculating molecular descriptors, and using machine learning algorithms to build and validate the predictive models. frontiersin.org

Table 1: Example of QSAR Model Performance for Antitubercular Compounds This table is illustrative, based on typical performance metrics reported in QSAR studies for antitubercular agents.

| Model Type | Machine Learning Method | Key Descriptors Used | Training Set Accuracy (%) | External Validation Accuracy (%) | Reference |

| Classification (Active/Inactive) | Support Vector Machine (SVM) | 2D/3D Molecular Descriptors, Fragment Descriptors | 92.5 | 88.0 | frontiersin.orgresearchgate.net |

| Regression (pIC50 Prediction) | Partial Least Squares (PLS) | Topological, Electronic, Geometrical | R² = 0.85 | q² = 0.78 | researchgate.net |

| Classification (MDR-TB Activity) | Random Forest | Substructural Fingerprints | 90.0 | 85.0 | researchgate.net |

These predictive models serve as powerful virtual screening tools, enabling researchers to prioritize which novel compounds to synthesize and test, saving significant time and resources. frontiersin.org

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. wikipedia.org Pharmacophore modeling is a cornerstone of drug design, used to identify new molecules (leads) from large databases by searching for compounds that match the essential features of known active drugs. researchgate.netnih.gov

For the targets of this compound's components, such as the enoyl-acyl carrier protein reductase (InhA) which is inhibited by activated isoniazid, pharmacophore models have been crucial. dergipark.org.tr These models are typically built by aligning a set of active ligands and extracting their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. wikipedia.org

For InhA inhibitors, a typical pharmacophore model might include:

One or two hydrogen bond acceptor sites.

One hydrogen bond donor site.

A hydrophobic/aromatic region.

Table 2: Common Pharmacophoric Features for InhA Inhibitors This table represents a generalized model based on published studies.

| Pharmacophoric Feature | Description | Importance in Binding |

| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom (e.g., oxygen or nitrogen) capable of accepting a hydrogen bond. | Often interacts with backbone or side-chain donors in the active site. |

| Hydrogen Bond Donor (HBD) | An atom (typically N-H or O-H) that can donate a proton to a hydrogen bond. | Crucial for anchoring the ligand in the correct orientation. |

| Hydrophobic Center (HY) | A non-polar region of the molecule. | Interacts with hydrophobic pockets in the enzyme, contributing to binding affinity. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can engage in π-π stacking or hydrophobic interactions with aromatic residues like Tyr or Phe. |

These validated pharmacophore models are then used as 3D queries to screen virtual libraries for novel chemical scaffolds that could act as next-generation inhibitors. researchgate.netdergipark.org.tr

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Characterization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. europeanreview.org It is widely used to understand the molecular basis of drug action and to screen for potential new drugs. asiapharmaceutics.info Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time, providing insights into its dynamic behavior. chemmethod.com

Docking studies have been instrumental in characterizing the binding of this compound's components to their targets. For example, the active form of isoniazid (an INH-NAD adduct) is known to bind covalently to the InhA enzyme. Docking simulations help elucidate the non-covalent interactions that position the inhibitor correctly before the covalent bond forms. nih.gov Similarly, docking studies on prothionamide and its analogs against mycobacterial enzymes help rationalize their SAR. dbcls.jp

These studies can reveal key amino acid residues involved in the binding, such as those forming hydrogen bonds or hydrophobic interactions with the ligand. europeanreview.org

Table 3: Illustrative Molecular Docking Results for an Isoniazid Analog Against InhA This table is a representative example of data obtained from molecular docking studies.

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

| Isoniazid-NAD Adduct | InhA (M. tuberculosis) | -9.8 | Tyr158, Met199, Phe149 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Prothionamide | EthA (M. tuberculosis) | -7.2 | His123, Trp72 | π-π Stacking, Hydrogen Bonding | dbcls.jp |

| Dapsone (B1669823) | Dihydropteroate (B1496061) Synthase | -8.1 | Arg63, Lys221 | Ionic Interaction, Hydrogen Bonding | General knowledge, specific citation not in results. |

MD simulations further refine this picture by showing how the protein and ligand adapt to each other and confirming the stability of the predicted binding poses. chemmethod.commdpi.com

In Silico Screening and Virtual Library Design for Novel Research Probes

In silico screening, or virtual screening, uses computational methods to search vast libraries of chemical compounds for molecules that are most likely to bind to a drug target. frontiersin.org This approach, often guided by pharmacophore models or molecular docking, drastically reduces the number of compounds that need to be synthesized and tested experimentally, making drug discovery more efficient. nih.govnih.gov

Virtual screening campaigns targeting the enzymes inhibited by this compound's components have been successful in identifying novel inhibitor scaffolds. The general workflow involves:

Defining a target (e.g., InhA).

Preparing a large chemical library (e.g., ZINC database). mdpi.com

Filtering the library using a pharmacophore model or by docking each compound into the target's active site. mdpi.comnih.gov

Ranking the top hits based on docking scores, predicted binding energies, or fit to the pharmacophore. mdpi.com

Selecting a small number of promising candidates for experimental validation. chemmethod.com

This methodology allows for the exploration of vast chemical spaces and the design of virtual libraries tailored to a specific target, facilitating the discovery of novel probes to investigate biological pathways or serve as starting points for new drug development programs. nih.gov

Application of Theoretical Chemistry Approaches to Reactivity and Selectivity Studies

Theoretical chemistry provides the fundamental principles and mathematical methods to explain and predict chemical phenomena. unsw.edu.au Techniques like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, offering deep insights into their stability, reactivity, and spectroscopic properties. riken.jp

For a prodrug like isoniazid, theoretical chemistry is vital for understanding its mechanism of activation. Isoniazid must be oxidized by the mycobacterial enzyme catalase-peroxidase (KatG) to become active. hebmu.edu.cn DFT calculations can model this complex chemical reaction, elucidating the electronic changes that occur and explaining why specific structural features are required for this activation step. These computational studies can investigate reaction mechanisms, transition states, and the properties of reactive intermediates. unibo.it

Furthermore, these methods help in understanding selectivity. By comparing the calculated properties of a drug interacting with its target enzyme versus its interaction with host (human) proteins, theoretical chemistry can help predict potential off-target effects and guide the design of more selective, and therefore safer, drugs. unsw.edu.au This level of detailed analysis of electronic structure and reactivity is often inaccessible through experimental means alone. riken.jp

Advanced Analytical Research Methodologies in Isoprodian Studies

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are fundamental in separating and quantifying the components of Isoprodian and their metabolites in various biological and pharmaceutical matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the active pharmaceutical ingredients in this compound. Researchers have developed numerous stability-indicating reversed-phase HPLC (RP-HPLC) methods for the individual components.

For dapsone (B1669823) , a green and stability-indicating RP-HPLC method has been established for its determination in pharmaceutical preparations. This method utilizes a C18 analytical column with a mobile phase consisting of a formic acid solution (pH 3) and ethanol (B145695) (90:10, v/v). The linearity of this method was established in the concentration range of 0.2-50 µg/mL. thaiscience.info Another validated stability-indicating RP-HPLC method for dapsone uses a C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3) and methanol (B129727) (60:40 v/v), with detection at 295 nm. This method demonstrated linearity in the 2-12 μg/ml range. pharmahealthsciences.net

For prothionamide , an ultra-high-performance liquid chromatography (UHPLC) method has been developed to identify and characterize its degradation impurities. This method uses a C18 column with a mobile phase of 10 mm ammonium acetate (pH 6.0) and acetonitrile (B52724) in a gradient mode. nih.gov Additionally, HPLC methods are used to measure prothionamide levels in plasma for pharmacokinetic studies, often in conjunction with mass spectrometry. nih.gov

While methods for the simultaneous analysis of all three components of this compound are not extensively documented, the existing individual methods provide a strong foundation for research. The table below summarizes typical parameters for HPLC analysis of dapsone.

Table 1: HPLC Parameters for Dapsone Analysis

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Formic acid solution (pH 3):ethanol (90:10, v/v) or 10 mM ammonium acetate buffer (pH 3):methanol (60:40 v/v) |

| Detection Wavelength | 295 nm |

| Linearity Range | 0.2-50 µg/mL or 2-12 µg/mL |

| Application | Pharmaceutical analysis, Stability studies |

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS can be employed to identify and quantify volatile metabolites of its components. For instance, GC-MS has been used for the analysis of dapsone and its related impurities. nih.gov The technique is highly suitable for evaluating multi-component samples and can be used to identify unknown components by comparing their mass spectra against established databases. robertson-microlit.com Headspace GC is a valuable technique for determining volatile components in equilibrium with a solid or liquid sample, which can be applied to the analysis of residual solvents in pharmaceutical preparations. robertson-microlit.com While specific GC methods for prothionamide are less common, its mass spectrometry data, including GC-MS fragmentation, is available and can be used for identification purposes. nih.gov

Spectroscopic and Spectrometric Approaches for Molecular Elucidation

Spectroscopic and spectrometric techniques are indispensable for determining the chemical structures of the this compound components and their metabolites.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for metabolite profiling and the identification of drug adducts.

For dapsone , LC-MS/MS has been used to identify impurities, including an "impurity of an impurity," showcasing the technique's high resolving power. nih.gov Mass spectrometry has also been instrumental in elucidating the structure of dapsone through the analysis of its fragmentation patterns. nih.gov

In prothionamide research, LC-MS is used to characterize degradation products. nih.gov Furthermore, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a validated method for measuring plasma levels of prothionamide in pharmacokinetic studies. nih.govresearchgate.net

The mechanism of action for both isoniazid (B1672263) and prothionamide involves the formation of covalent adducts with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). Mass analysis has been crucial in identifying these adducts, providing definitive evidence of their formation and role as tight-binding inhibitors of the enoyl-acyl carrier protein reductase (InhA). nih.gov

Table 2: Mass Spectrometry Applications in this compound Component Research

| Compound | Application | Technique | Key Findings |

|---|---|---|---|

| Dapsone | Impurity Profiling | LC-MS/MS | Identification of trace impurities. nih.gov |

| Prothionamide | Degradation Product Characterization | LC-MS | Structural elucidation of degradation products. nih.gov |

| Isoniazid & Prothionamide | Adduct Identification | MS | Confirmation of covalent adducts with NAD. nih.gov |

This table is interactive. Users can sort and filter the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both 1H and 13C NMR are used to confirm the structures of the active components of this compound and their derivatives.

For dapsone , 1H and 13C NMR spectra are well-documented and used to confirm its chemical structure. nih.govresearchgate.net 1H NMR studies have also been used to investigate the interactions of dapsone with drug carriers like liposomes. researchgate.net

In the case of prothionamide , 1H and 13C NMR are used to confirm the structures of newly synthesized derivatives. For example, the 1H NMR spectra of coumarinyl-thiazole derivatives of prothionamide show characteristic signals that confirm the successful synthesis. nih.gov

NMR spectroscopy has also been employed to study the degradation impurities of prothionamide , providing crucial structural information. nih.gov

Development of Specialized Biochemical and Enzymatic Assays for Research Purposes

The development of specific biochemical and enzymatic assays is critical for investigating the mechanisms of action and metabolism of the components of this compound.

The antitubercular effects of prothionamide are dependent on its activation by a bacterial enzyme, EthA, a flavin monooxygenase. patsnap.com Research into this mechanism involves cell-based activation methods where the activating enzyme and the target enzyme (InhA) are co-expressed in a model organism like E. coli. The inhibition of the target enzyme's activity is then measured using enzymatic assays, which typically monitor the oxidation of NADH spectrophotometrically at 340 nm. nih.gov These assays have been crucial in demonstrating that both prothionamide and ethionamide (B1671405) form covalent adducts with NAD, which then inhibit InhA. nih.govscilit.com

For dapsone , research has focused on its metabolic pathways and anti-inflammatory properties. The N-hydroxylation of dapsone, a key step in its metabolism, is studied using human liver microsomes and selective cytochrome P450 inhibitors to identify the specific enzymes involved. nih.gov Additionally, the anti-inflammatory activity of dapsone has been attributed to its ability to inhibit leukocyte enzymes like myeloperoxidase (MPO) and eosinophil peroxidase (EPO). Assays measuring the peroxidase-catalyzed oxidation of substrates are used to determine the inhibitory effects of dapsone on these enzymes. nih.gov Furthermore, enzyme-linked immunosorbent assays (ELISAs) and lateral flow immunoassays have been developed for the rapid detection of dapsone. researchgate.net

Based on a comprehensive search of scientific literature, it has been determined that "this compound" is not a single chemical compound but rather a trade name for a combination drug product historically used in the treatment of tuberculosis. The primary active pharmaceutical ingredients in this compound are Isoniazid, Prothionamide, and Dapsone.

Furthermore, a thorough review of available research reveals no specific studies focused on the "Advanced Analytical Research Methodologies" outlined in the request for this particular combination of compounds. The existing body of literature on this compound is primarily clinical in nature, concentrating on its therapeutic application and efficacy, which falls outside the scope of the requested article.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables on the bioanalytical method validation or isotopic labeling studies for "this compound" as a singular entity or as a combination, because such specific research does not appear to be published. Fulfilling the request under these circumstances would necessitate the fabrication of data, which would violate the principles of scientific accuracy.

Therefore, the requested article cannot be provided.

Future Directions and Emerging Research Avenues for Isoprodian

Identification of Untapped Mechanistic Insights and Unresolved Research Questions

Despite decades of clinical use, fundamental questions regarding the mechanisms of action and resistance of Isoprodian's components remain. Future research will need to delve deeper into the molecular intricacies of how these drugs affect Mycobacterium leprae.

Key unresolved research questions include the precise molecular signaling pathways that are disrupted by the synergistic action of these drugs. nih.govresearchgate.net While the individual mechanisms of isoniazid (B1672263) (inhibition of mycolic acid synthesis), dapsone (B1669823) (inhibition of folate synthesis), and prothionamide are generally understood, their interplay at the molecular level is less clear. termedia.plnih.govdrugbank.com A significant area of future inquiry is the molecular basis of nerve damage in leprosy and whether the components of this compound have any neuroprotective or neurotoxic effects that are not yet fully characterized. ijl.org.in

Moreover, the phenomenon of drug resistance in leprosy remains a critical challenge. acs.org Unraveling the complete landscape of genetic mutations that confer resistance to this drug combination is a priority. Further research is also needed to understand the factors that contribute to relapse after treatment. nih.gov

Another area ripe for investigation is the host-pathogen interaction in the presence of these drugs. A recent study highlighted that M. leprae can reprogram liver cells in animal models, suggesting complex interactions that are yet to be fully understood. nih.gov Research into how this compound's components modulate the host's immune response could reveal new therapeutic strategies. acs.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Research

The application of "omics" technologies offers a powerful, unbiased approach to comprehensively explore the biological effects of this compound's components. nih.govfrontiersin.org These high-throughput methods can provide a holistic view of the molecular changes within the bacterium and the host in response to treatment. researchgate.net

Table 1: Application of Omics Technologies in Future this compound-Related Research

| Omics Technology | Research Application | Potential Insights |

| Genomics | Whole-genome sequencing of resistant M. leprae strains. | Identification of novel resistance mutations and pathways. nih.gov |

| Transcriptomics | RNA-sequencing to analyze gene expression changes in M. leprae and host cells upon drug exposure. | Understanding the immediate transcriptional response to the drugs and identifying key regulatory networks. nih.govresearchgate.net |

| Proteomics | Mass spectrometry-based analysis of protein expression and post-translational modifications. | Revealing the drug targets and off-target effects at the protein level. nih.gov |

| Metabolomics | Profiling of small molecule metabolites in response to treatment. | Elucidating the metabolic pathways disrupted by the drugs and identifying biomarkers of treatment efficacy. researchgate.netnih.gov |

| Lipidomics | Comprehensive analysis of the lipid composition of the mycobacterial cell wall. | Understanding how the drugs affect the integrity and composition of this crucial protective barrier. frontiersin.org |

By integrating these multi-omics datasets, researchers can construct detailed models of the drugs' mechanisms of action and identify novel biomarkers for treatment response and resistance. nih.govnih.govresearchgate.netfrontiersin.org For instance, transcriptomic studies on skin lesions of leprosy patients before and after multi-drug therapy have already shown downregulation of genes related to chemokine and interferon pathways, providing a glimpse into the potential of these approaches. nih.gov

Exploration of this compound Components as Chemical Probes for Elucidating Novel Biological Pathways

The individual molecules within this compound can be repurposed as chemical probes to investigate fundamental biological processes in mycobacteria and host cells. technologynetworks.comnih.gov A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein or pathway. acs.org

For example, derivatives of isoniazid could be used to further probe the intricacies of mycolic acid synthesis, a pathway essential for mycobacterial survival. acs.org Dapsone, with its known anti-inflammatory properties, could be used to dissect the pathways of neutrophil-mediated inflammation. nih.govjddonline.comnih.gov

Recent studies have demonstrated the use of fluorogenic probes to visualize dynamic changes in the mycobacterial cell envelope in response to antibiotics like rifampicin (B610482). acs.orgpasteur.fr Similar probes could be designed based on the structures of this compound's components to provide real-time insights into their cellular targets and effects. This approach could uncover new vulnerabilities in mycobacteria that could be exploited for future drug development. nih.gov

Advanced Materials and Delivery Systems Research for Enhancing Research Tool Development

Innovations in materials science and nanotechnology offer exciting possibilities for improving the delivery and efficacy of the components of this compound, both for therapeutic purposes and as research tools. frontiersin.orgmdpi.com The low water solubility of many anti-leprosy drugs, including those in this compound, presents a significant challenge. ijdvl.com

Future research could focus on developing nanoparticle-based delivery systems to enhance the bioavailability and target-specific delivery of these drugs. frontiersin.orgijdvl.comnih.gov This could involve encapsulating the drugs in biodegradable polymers, liposomes, or solid lipid nanoparticles. mdpi.comresearchgate.net Such systems could potentially reduce the required dosage, minimize side effects, and improve patient adherence to treatment. ijdvl.com

For research applications, advanced delivery systems could enable more precise temporal and spatial control over drug administration in experimental models, allowing for a more detailed investigation of their mechanisms of action. Inhalable formulations are also being explored for tuberculosis treatment and could be adapted for anti-leprosy drugs, offering direct delivery to the lungs, a potential reservoir for the bacteria. mdpi.com

Role of Artificial Intelligence and Machine Learning in Accelerating this compound Research and Discovery

Q & A

What experimental design considerations are critical for evaluating Isoprodian’s pharmacokinetic properties in preclinical models?

Answer: